molecular formula C13H9NO B6155810 3-isocyanato-1,1'-biphenyl CAS No. 120364-24-1

3-isocyanato-1,1'-biphenyl

Cat. No. B6155810
CAS RN: 120364-24-1
M. Wt: 195.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-isocyanato-1,1’-biphenyl, also known as 2-BIPHENYLYL ISOCYANATE , is a chemical compound with the molecular formula C13H9NO . It is used in a variety of industrial products .


Synthesis Analysis

Isocyanates, including 3-isocyanato-1,1’-biphenyl, can be synthesized from alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates .


Molecular Structure Analysis

The molecular structure of 3-isocyanato-1,1’-biphenyl is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . Natural Bond Orbital (NBO) analysis provides evidence that the predicted barrier heights are strongly associated with the occupation of the in-plane C–O* orbital of the RNCO reactant .

Safety and Hazards

Isocyanates, including 3-isocyanato-1,1’-biphenyl, are potent respiratory and skin sensitisers and a common cause of asthma and allergic contact dermatitis . A range of other adverse health effects are also associated with isocyanate exposure including cancer .

Future Directions

The future direction in the field of isocyanates, including 3-isocyanato-1,1’-biphenyl, is towards the development of bio-based isocyanates . Many review papers have considered the synthesis of polyols from feedstock of natural origin, but limited information is present for the synthesis of bio-based isocyanates . This indicates a potential area of research and development in the future .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-isocyanato-1,1'-biphenyl can be achieved through a two-step process involving the nitration of biphenyl followed by the reaction of the resulting 3-nitrobiphenyl with phosgene.", "Starting Materials": [ "Biphenyl", "Nitric acid", "Sulfuric acid", "Phosgene", "Anhydrous potassium carbonate", "Anhydrous ether" ], "Reaction": [ "Step 1: Nitration of Biphenyl", "Biphenyl is dissolved in anhydrous ether and added dropwise to a mixture of nitric acid and sulfuric acid at a temperature of 0-5°C. The reaction mixture is stirred for 2-3 hours at room temperature and then poured into ice-cold water. The resulting solid is filtered and washed with water to obtain 3-nitrobiphenyl.", "Step 2: Reaction of 3-Nitrobiphenyl with Phosgene", "3-nitrobiphenyl is dissolved in anhydrous ether and added dropwise to a mixture of phosgene and anhydrous potassium carbonate at a temperature of 0-5°C. The reaction mixture is stirred for 2-3 hours at room temperature and then poured into ice-cold water. The resulting solid is filtered and washed with water to obtain 3-isocyanato-1,1'-biphenyl." ] }

CAS RN

120364-24-1

Molecular Formula

C13H9NO

Molecular Weight

195.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.